2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-imidazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAQGOCBYJSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954580-80-4 | |
| Record name | 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazole or pyridine rings.
Substitution: Both the imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interfere with DNA synthesis and cell division by inhibiting specific enzymes involved in these processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid but differ in substitution patterns, core heterocycles, or functional groups. Key differences and implications are summarized below.
Table 1: Structural and Physicochemical Comparison
*CAS numbers marked with an asterisk are vendor-specific identifiers.
Positional Isomerism: 2- vs. 6-Imidazole Substitution
- Its electronic effects stabilize the pyridine ring’s electron-deficient nature .
- 6-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride : The 6-position imidazole reduces steric clash, improving accessibility for intermolecular interactions. The hydrochloride salt increases aqueous solubility, making it preferable for biological assays .
Core Heterocycle Modifications
- Pyridazine Analogue (6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid) : Replacing pyridine with pyridazine introduces two adjacent nitrogen atoms, enhancing electron-withdrawing effects and altering dipole moments. This modification could improve binding to metal ions or polar targets .
Functional Group Variations
- Pyrazole vs. Imidazole (2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride) : Pyrazole lacks the imidazole’s second nitrogen, reducing hydrogen-bonding capacity. Methylation at the 1-position further sterically shields the heterocycle, impacting pharmacophore design .
- Salt Forms: Hydrochloride or dihydrochloride salts (e.g., in and ) improve solubility but may alter crystallization behavior, as noted in SHELX-based crystallographic studies .
Biological Activity
2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (commonly referred to as IPCA) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of IPCA, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
IPCA features a pyridine ring substituted with an imidazole group and a carboxylic acid moiety, contributing to its chemical reactivity and biological interactions. The presence of both heterocycles enhances its ability to interact with various biological targets.
Inhibition of Protein Geranylgeranylation
Research indicates that IPCA derivatives, particularly those modified at the C6 position of the imidazo[1,2-a]pyridine ring, exhibit significant inhibitory activity against Rab geranylgeranyl transferase (RGGT). This enzyme is crucial for the prenylation of small GTPases, which are involved in cell signaling pathways related to cancer progression. In vitro studies have shown that certain derivatives disrupt Rab11A prenylation in HeLa cells, leading to decreased cell viability. The most active compounds demonstrated half-maximal inhibitory concentration (IC50) values below 150 μM, indicating potent cytotoxic effects .
Cytotoxicity Studies
A series of cytotoxicity assays were performed using human cervical carcinoma HeLa cells to evaluate the efficacy of IPCA derivatives. The results are summarized in Table 1 below:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 1a | < 150 | Highly cytotoxic |
| 1b | 25 | Active RGGT inhibitor |
| 1c | 100 | Moderate activity |
| 1d | > 735 | Negligible effects |
| 1e | < 150 | Highly cytotoxic |
Table 1: Cytotoxic activity of novel IPCA derivatives against HeLa cells.
The structure-activity relationship (SAR) analysis revealed that modifications at the C6 position significantly influence the biological activity, with specific substituents enhancing the inhibitory effects on RGGT and overall cytotoxicity .
Case Studies on Anticancer Activity
In a notable study, a library of twelve novel phosphonocarboxylate derivatives based on IPCA was synthesized. These compounds were screened for their ability to inhibit RGGT and exhibited varying degrees of cytotoxicity against HeLa cells. The most promising candidates were identified for further development as potential anticancer agents .
Another research effort focused on the synthesis and evaluation of imidazole-containing compounds for their anticancer properties. The findings suggested that compounds similar to IPCA could effectively induce apoptosis in various cancer cell lines, including MDA-MB-231 and HepG2 cells. These compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM in these assays, highlighting their potential as effective anticancer agents .
Broader Biological Activities
Beyond anticancer properties, IPCA and its derivatives have been investigated for other pharmacological activities:
- Antimicrobial Activity: Some studies have reported that imidazole-pyridine derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects: Research indicates that certain modifications to the imidazole or pyridine rings can enhance anti-inflammatory activities, making these compounds candidates for treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid?
A common method involves condensation reactions between pyridine derivatives and imidazole precursors. For example, refluxing 3-carboxypyridine derivatives with imidazole in the presence of sodium acetate and acetic acid can yield the target compound. Reaction optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (3–5 hours). Post-synthesis purification often involves recrystallization from polar solvents like DMF/acetic acid mixtures .
Q. How is structural confirmation of this compound achieved?
X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for small molecules. Complementary techniques include:
Q. What purification strategies are effective for this compound?
Recrystallization using mixed solvents (e.g., DMF/acetic acid) is preferred due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acidic mobile phase) may be employed .
Q. How can researchers distinguish between tautomeric forms of the imidazole moiety?
Q. What mechanistic hypotheses exist for the biological activity of this compound?
Structural analogs (e.g., imazapyr) act as acetolactate synthase (ALS) inhibitors in plants, disrupting branched-chain amino acid biosynthesis. For this compound, potential mechanisms include:
Q. How can environmental fate studies be designed for this compound?
- Leaching potential : Use soil column experiments with carbon sorbents to assess mobility (e.g., mimicking rice paddy conditions).
- Degradation pathways : Conduct LC-MS/MS analyses to identify photolytic or microbial degradation products. Imidazole ring stability under UV light and aerobic/anaerobic conditions should be prioritized .
Q. How can contradictory bioactivity data across studies be resolved?
- Batch variability : Verify purity via HPLC and elemental analysis.
- Assay conditions : Control pH (carboxylic acid’s pKa ~4.5) and ionic strength, which affect solubility and binding.
- Target specificity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .
Q. What computational approaches predict its interactions with biological targets?
- Molecular docking : Software like AutoDock Vina can model binding to ALS or human kinases (e.g., EGFR).
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time.
- QSAR models : Correlate substituent effects (e.g., pyridine methylation) with herbicidal or pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
